molecular formula C20H24ClN3S B1679090 Prochlorperazine CAS No. 58-38-8

Prochlorperazine

カタログ番号: B1679090
CAS番号: 58-38-8
分子量: 373.9 g/mol
InChIキー: WIKYUJGCLQQFNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: プロクロルペラジンは、多段階の化学プロセスを通じて合成されます。 合成は通常、2-クロロフェノチアジンと1-メチル-4-ピペラジンの反応を伴います 。 反応条件には、通常、エタノールやメタノールなどの溶媒と、反応を促進する触媒の使用が含まれます。 最終生成物は、再結晶化またはその他の精製技術によって精製され、高純度のプロクロルペラジンが得られます。

工業生産方法: 工業施設では、プロクロルペラジンは、同様の合成経路を使用して大規模に生産されます。 このプロセスには、大型反応器の使用と、一貫した品質と収量を確保するための反応条件の精密な制御が含まれます。 工業生産には、最終製品の安全性と有効性を確保するための厳格な品質管理対策も含まれています

化学反応の分析

反応の種類: プロクロルペラジンは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

形成される主な生成物:

4. 科学研究への応用

プロクロルペラジンは、幅広い科学研究に応用されています。

科学的研究の応用

Psychiatric Disorders

Prochlorperazine is indicated for the treatment of schizophrenia and schizoaffective disorders. It is effective in managing acute psychotic episodes and chronic mental illnesses characterized by positive symptoms such as delusions and hallucinations. Research indicates that it can help maintain psychiatric patients in community settings following discharge from mental health facilities .

Nausea and Vomiting

The drug is widely used to control severe nausea and vomiting associated with various conditions, including:

  • Postoperative Nausea : this compound has shown comparable efficacy to other antiemetics like ondansetron in preventing postoperative nausea.
  • Chemotherapy-Induced Nausea : It is effective in managing nausea related to chemotherapy and radiation therapy .
  • Pediatric Use : this compound has been utilized in pediatric settings for controlling vomiting, although caution is advised due to potential side effects in children .

Migraine Management

This compound is recommended as a first-line treatment for acute migraines. Studies have shown that it can significantly reduce the need for opioids and alleviate pain in emergency department settings. The American Headache Society endorses its use alongside other agents like metoclopramide .

Altitude Sickness Prophylaxis

Recent research has explored this compound's potential role in preventing acute mountain sickness (AMS). The hypothesis suggests that its antidopaminergic properties may help mitigate symptoms associated with rapid ascent to high altitudes. A randomized controlled trial is currently investigating this application .

Case Study 1: Psychiatric Management

A review highlighted the effectiveness of this compound in maintaining stability among psychiatric patients post-discharge. Patients reported improved adherence to treatment regimens and reduced relapse rates when this compound was included in their management plans .

Case Study 2: Pediatric Nausea Control

In a clinical setting, this compound was administered to children experiencing severe vomiting due to gastroenteritis. While effective, several cases reported adverse effects such as sedation and extrapyramidal symptoms, prompting recommendations for alternative treatments in younger populations .

Efficacy Comparison Table

ApplicationEfficacy LevelComparison Agents
SchizophreniaHighOther antipsychotics
Nausea/VomitingComparableOndansetron, Metoclopramide
Acute MigraineHighMetoclopramide, Sumatriptan
Acute Mountain SicknessUnder InvestigationPlacebo

Adverse Effects and Considerations

While this compound is effective, it carries a risk of side effects such as:

  • Extrapyramidal Symptoms : Including tardive dyskinesia and acute dystonia.
  • Sedation : Particularly concerning in pediatric populations.
  • Hypotension : Due to alpha-adrenergic blockade.

Healthcare providers must weigh these risks against the benefits when prescribing this compound, especially for vulnerable populations like children .

作用機序

プロクロルペラジンは、主に脳内のドーパミンD2受容体を遮断することで効果を発揮します。 この作用は、気分、行動、吐き気のコントロールに関与する神経伝達物質であるドーパミンの活性を低下させます。 ドーパミン受容体を阻害することで、プロクロルペラジンは精神病、不安、吐き気の症状を軽減するのに役立ちます さらに、抗ヒスタミン、抗コリン作用、抗アドレナリン作用があり、治療効果に寄与しています

類似化合物:

比較:

プロクロルペラジンの抗精神病作用と制吐作用のユニークな組み合わせは、精神科と医療の両方で貴重な薬物となっています。

類似化合物との比較

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

    Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.

    Fluphenazine: A phenothiazine derivative used as an antipsychotic.

Comparison:

This compound’s unique combination of antipsychotic and antiemetic effects makes it a valuable medication in both psychiatric and medical settings.

生物活性

Prochlorperazine, a first-generation antipsychotic belonging to the phenothiazine class, is primarily used for its antiemetic and antipsychotic properties. It is effective in treating severe nausea and vomiting, as well as short-term management of psychotic disorders such as schizophrenia and generalized anxiety. This compound acts mainly by blocking dopamine D2 receptors in the brain, which plays a crucial role in its therapeutic effects.

The pharmacological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Antagonism : this compound primarily blocks D2 dopamine receptors, leading to decreased dopaminergic activity in the mesolimbic system. This action is responsible for its antipsychotic effects and its ability to alleviate nausea and vomiting by acting on the chemoreceptor trigger zone (CTZ) .
  • Histaminergic and Cholinergic Blockade : The drug also inhibits histaminergic (H1) and cholinergic receptors, contributing to its sedative effects and muscle relaxation properties. This blockade can lead to side effects such as sedation and hypotension .
  • Alpha-1 Adrenergic Receptor Antagonism : this compound's action on alpha-1 adrenergic receptors may result in additional sedation and hypotension .
  • P2X7 Receptor Inhibition : Recent studies indicate that this compound may inhibit the P2X7 receptor in human macrophages, which prevents calcium ion influx, suggesting a potential role in modulating immune responses .

Pharmacokinetics

This compound exhibits notable pharmacokinetic properties:

  • Absorption : Following oral administration, it is well absorbed with a mean oral bioavailability of approximately 12.5%. Peak plasma concentrations are reached about 5 hours post-administration .
  • Distribution : The drug has a large apparent volume of distribution (approximately 1401 L to 1548 L), indicating extensive tissue distribution, particularly in the liver and spleen .
  • Metabolism : It undergoes hepatic metabolism with low urinary recovery of the drug and its metabolites. The terminal elimination half-life ranges from 8 to 18 hours depending on the route of administration .
  • Protein Binding : Limited data are available regarding protein binding; however, it is known to be distributed broadly in body tissues .

Case Studies

  • Headache Treatment :
    A randomized double-blind trial assessed the efficacy of intravenous this compound versus placebo for severe headaches. Results indicated that 88% of patients receiving this compound experienced complete or partial pain relief compared to 45% in the placebo group, demonstrating significant efficacy in acute headache management .
  • Dengue Virus Research :
    Recent studies have explored this compound's antiviral properties against dengue virus (DENV). The compound exhibited potent antiviral activity by inhibiting viral entry through D2R-mediated mechanisms. In vitro studies showed a dose-dependent reduction in viral protein expression with an EC50 of 88 nM .

Summary Table of Clinical Findings

Study FocusEfficacy ResultReference
Severe Headaches88% relief vs. 45% placebo
Dengue VirusSignificant reduction in viral load

Adverse Effects

While this compound is generally well tolerated, it can cause adverse effects including:

  • Common Side Effects : Sedation, hypotension, dry mouth.
  • Severe Reactions : Neuroleptic malignant syndrome (NMS), agranulocytosis, and cholestatic jaundice are rare but serious complications associated with its use .

Monitoring Recommendations

Patients should be monitored for signs of NMS and other severe reactions, especially during initial treatment phases.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying prochlorperazine in pharmaceutical formulations, and what are their key validation parameters?

  • Reverse-phase Ultra Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are widely used. A validated UPLC method employs an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile, methanol, and ion-pairing solution (40:15:45), achieving linearity between 80–120% of the specification limit (R² >0.999). Validation parameters include specificity (forced degradation studies), precision (RSD <1%), and accuracy (98–102% recovery) . HPLC coupled with UV or mass spectrometry offers sensitivity for biological samples (detection limits ~ng/mL) .

Q. What is the synthetic pathway for this compound maleate?

  • Synthesis involves two steps: (1) Nucleophilic substitution of the phenothiazine core with a piperazine side chain using chloroalkylamine, and (2) salt formation with maleic acid in ethanol under reflux. Industrial production optimizes yield via continuous flow reactors and monitors impurities (e.g., sulfoxides <0.1%) .

Q. Which spectroscopic techniques characterize this compound maleate and its degradation products?

  • FTIR identifies functional groups (e.g., phenothiazine C-S stretch at 650 cm⁻¹). UV-Vis quantifies this compound at λmax 254 nm. LC-MS/MS differentiates degradation products like sulfoxides (m/z 402→285) from the parent compound (m/z 386→269) .

Advanced Research Questions

Q. How do forced degradation studies under ICH guidelines inform stability-indicating method development?

  • Stress conditions (0.1N HCl/NaOH, 3% H₂O₂, heat, UV light) identify degradation pathways (e.g., sulfoxides from oxidation). Stability-indicating UPLC methods achieve resolution >2.0 between degradants and the active pharmaceutical ingredient (API) for long-term stability monitoring .

Q. What mechanistic synergies exist between this compound and itraconazole in antiviral research?

  • This compound and itraconazole synergistically inhibit Akt phosphorylation, reducing enterovirus 71 replication. In vitro studies using Chou-Talalay combination index analysis show 95% viral load reduction at non-toxic concentrations (2 µM this compound + 1 µM itraconazole) .

Q. What methodological considerations are critical in clinical trials for breakthrough chemotherapy-induced nausea and vomiting (CINV)?

  • Trials should define breakthrough CINV as ≥2 emetic episodes post-prophylaxis, stratify by chemotherapy emetogenicity, and use randomized double-blind designs. A pilot study (n=45) reported a 68% response rate with this compound versus 22% for placebo, necessitating EPS monitoring via Simpson-Angus Scale .

Q. How do pharmacokinetic properties influence sustained-release formulation design?

  • This compound’s short half-life (6–8h) and high permeability require matrix tablets with polymers like HPMC K4M to extend release over 12h. In vivo studies in rabbits show AUC₀–24 1.8× higher than immediate-release formulations .

Q. What strategies address formulation challenges posed by this compound’s BCS Class II classification?

  • Solid dispersions with HPMC-AS (1:3 ratio) increase dissolution to 85% in 30 minutes. Nanocrystal formulations (D₉₀ <400 nm) enhance bioavailability (Cmax 2.1× conventional tablets) .

Q. How does dopamine D₂ receptor antagonism contribute to this compound’s effects?

  • High D₂ affinity (Ki=0.8 nM) mediates antiemetic effects but causes extrapyramidal symptoms (EPS) at striatal occupancy >65%. PET studies show dose-dependent D₂ occupancy (5mg: 55%; 10mg: 72%), guiding therapeutic index optimization .

Q. How is the risk-benefit ratio of this compound evaluated in elderly populations with dementia?

  • Retrospective cohort studies (HR=1.6 for mortality risk) and meta-analyses (OR=2.1 for cerebrovascular events) inform guidelines against use in dementia, favoring alternatives with lower EPS risk .

Q. Methodological Notes

  • Analytical Validation : Follow ICH guidelines for linearity, precision, and accuracy, with forced degradation to confirm specificity .
  • Clinical Trial Design : Use stratified randomization and validated endpoints (e.g., complete response rates) to balance efficacy and safety .
  • Formulation Optimization : Prioritize solubility enhancement via nanocrystals or solid dispersions, followed by bioequivalence studies under fed/fasting conditions .

特性

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYUJGCLQQFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023514
Record name Prochlorperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. Inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Nausea and vomiting are proposed to arise from peripheral or central stimulation of serotonin type 3 (5-HT3) and dopamine type 2 receptors, the predominant receptors expressed at the chemoreceptor trigger zone (CTZ). Prochlorperazine exerts antiemetic effects and was shown to inhibit apomorphine-induced vomiting by blocking D2 dopamine receptors in the CTZ.., The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page.
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

58-38-8
Record name Prochlorperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochlorperazine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prochlorperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHP6YLT61T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。